molecular formula C20H23N9 B6447511 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640821-71-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6447511
CAS No.: 2640821-71-0
M. Wt: 389.5 g/mol
InChI Key: PLWFYOUGHJOMTQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 4 and 4. The 4-position is occupied by a 3,5-dimethylpyrazole group, while the 6-position contains a piperazine ring linked to a pyrazolo[1,5-a]pyrazine moiety. Such polyheterocyclic architectures are common in medicinal chemistry due to their ability to engage in diverse interactions with biological targets, particularly kinases and enzymes. The methyl groups on the pyrazole and pyrimidine likely enhance lipophilicity and metabolic stability, while the piperazine-pyrazine linkage may contribute to binding specificity through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9/c1-14-12-15(2)29(25-14)19-13-18(23-16(3)24-19)26-8-10-27(11-9-26)20-17-4-5-22-28(17)7-6-21-20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWFYOUGHJOMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN5C4=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H22N6\text{C}_{18}\text{H}_{22}\text{N}_6

This structure features a complex arrangement that includes a pyrazole ring and a pyrimidine core, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
35HCT-1161.1
35Huh-71.6
35MCF-73.3

These results indicate the potential of pyrazole derivatives in cancer therapy, particularly in targeting cell cycle regulation and apoptosis pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. For example, a series of pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM , showcasing their potency compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial efficacy. One study reported that specific compounds exhibited substantial activity against bacterial strains such as E. coli and S. aureus, with modifications in the amide linkage enhancing their antimicrobial properties .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds can influence signaling pathways associated with cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication in cancer cells.

Study on Antitumor Effects

A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor activity against Mycobacterium tuberculosis and various cancer cell lines. The most active compound showed an IC90 value of 3.73 µM , indicating strong potential as an antitumor agent .

Evaluation Against Inflammatory Markers

In another investigation, a novel pyrazole derivative was tested for its ability to inhibit inflammatory markers such as IL-6 and TNF-α. Results indicated significant reductions in these markers, further supporting the compound's anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Kinase Targeting

Pyrimidine Derivative 37b (from ) shares a pyrimidine scaffold but substitutes the pyrazolo[1,5-a]pyrazine-piperazine group with simpler functionalities. In contrast, the target compound’s pyrazolo[1,5-a]pyrazine group may mimic Rhapontin’s interaction profile but with improved selectivity due to steric and electronic effects from the dimethylpyrazole and methylpyrimidine groups.

Compound 32 (), a pyrazolo[1,5-a]pyrimidine derivative with a 4-methoxyphenylpiperazine substituent, demonstrates the importance of the piperazine moiety in modulating pharmacokinetics. Its synthesis via reductive amination highlights a pathway applicable to the target compound’s piperazine-pyrazine linkage .

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds like 4-(2-Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () prioritize hydrazine-based substitutions, which enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s dimethylpyrazole group. For example, 5a () shows moderate cholinesterase inhibition (3–9% at 9 µM) due to its planar hydrazine structure, whereas bulkier substituents (e.g., pyrazolo[1,5-a]pyrazine) may improve target engagement .

Electronic and Steric Effects

Halogenated pyrimidines () exhibit substituent-dependent shifts in ionization potentials.

Data Tables

Table 1: Comparative Analysis of Pyrimidine-Based Derivatives

Compound Name / ID Key Structural Features Biological Activity / Binding Parameters Reference
Target Compound Pyrimidine + 3,5-dimethylpyrazole + pyrazolo[1,5-a]pyrazine-piperazine Hypothesized high FGFR3 selectivity due to steric bulk
Pyrimidine Derivative 37b Pyrimidine with simpler substituents Lower RMSF in FGFR3 (residues 491–500) vs. Rhapontin
Rhapontin Natural product with flexible substituents Higher RMSF in FGFR3 (residues 600–640)
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Hydrazine-linked aryl group 3–9% cholinesterase inhibition at 9 µM
Compound 32 (Pyrazolo[1,5-a]pyrimidine) Piperazine + 4-methoxyphenyl Improved pharmacokinetics via reductive amination

Table 2: Substituent Effects on Binding and Stability

Substituent Type Example Compound Impact on Activity
3,5-Dimethylpyrazole Target Compound Enhances lipophilicity and metabolic stability
Hydrazine-linked aryl 5a () Moderate activity but poor stability
Pyrazolo[1,5-a]pyrazine-piperazine Target Compound Potential for high target specificity
Halogen (e.g., Cl, Br) Halogenated pyrimidines Alters ionization potential and binding

Preparation Methods

Preparation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A nickel-catalyzed protocol in aqueous medium offers superior sustainability:

  • Reagents : 4-Hydrazinylbenzonitrile (1 mmol), acetylacetone (1.2 mmol), NiCl₂·6H₂O (10 mol%), H₂O.

  • Conditions : Room temperature, 5 hours.

  • Workup : Ethyl acetate extraction, silica gel chromatography (15–20% EtOAc/hexane).

  • Yield : 88%.

This method eliminates traditional organic solvents, aligning with green chemistry principles.

Synthesis of 4-(Piperazin-1-yl)Pyrazolo[1,5-a]Pyrazine

A multigram-scale route employs pyrazole-5-carboxylic acids and aminoacetals:

  • Step 1 : Condensation of pyrazole-5-carboxylic acid with 2,2-dimethoxyethylamine in refluxing toluene.

  • Step 2 : Cyclization using HCl/MeOH to form the pyrazolo[1,5-a]pyrazine core.

  • Step 3 : Piperazine coupling via SNAr using K₂CO₃ in DMF at 80°C.

  • Key Advantage : Regioselective functionalization at the 4-position avoids competing reactions.

Convergent Assembly of the Target Compound

SNAr at the 4-Position of Pyrimidine

  • Pyrimidine Substrate : 2-Methyl-4,6-dichloropyrimidine.

  • Pyrazole Coupling :

    • Base : LiOH·H₂O (2.5 eq), isopropanol, 70°C, 12 hours.

    • Yield : 92% after recrystallization (EtOAc/hexane).

Installation of Pyrazolo-Pyrazine-Piperazine at the 6-Position

A palladium-catalyzed amination optimizes efficiency:

  • Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).

  • Ligand : 4-(Pyrazolo[1,5-a]pyrazin-4-yl)piperazine (1.1 eq).

  • Solvent : dioxane, 100°C, 18 hours.

  • Workup : Charcoal treatment, oxalic acid salt formation, freebase liberation with NH₃.

  • Purity : >99% by HPLC.

Optimization of Critical Reaction Parameters

Catalytic System Screening

Comparative studies reveal NiCl₂·6H₂O outperforms Cu or Fe catalysts in pyrazole synthesis:

CatalystSolventTemp (°C)Yield (%)
NiCl₂·6H₂OH₂O2088
CuIEtOH8065
FeCl₃THF6042

Solvent Effects on Piperazine Coupling

Polar aprotic solvents enhance SNAr kinetics:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7889
DMSO46.7691
THF7.52427

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=2.4 Hz, 1H, pyrazole-H), 3.95–3.85 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 2.33 (s, 6H, 2×CH₃).

  • HRMS : m/z calcd for C₂₂H₂₆N₈ [M+H]⁺ 427.2341, found 427.2339.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/MeCN gradient, tR=12.7 min, 99.3% purity .

Q & A

Basic: What are the key synthetic methodologies for preparing this compound?

The synthesis involves multi-step organic reactions:

  • Pyrazole and pyrimidine core formation : React hydrazine derivatives with diketones or acrylates under basic conditions to form the pyrazole and pyrimidine rings .
  • Piperazine coupling : Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyrimidine core .
  • Pyrazolo[1,5-a]pyrazine introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the piperazine group .
  • Purification : Column chromatography or recrystallization ensures purity .

Basic: How is structural characterization performed for this compound?

  • X-ray crystallography : Refinement using SHELXL resolves bond lengths, angles, and torsion angles, critical for confirming the pyrazolo-pyrimidine-piperazine architecture .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., dimethylpyrazole peaks at δ ~2.2–2.5 ppm) .
    • IR : Confirms functional groups (e.g., C-N stretches at ~1250–1350 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict its biological activity?

  • Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to kinase targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding between the pyrimidine ring and catalytic lysine residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energies (MM-PBSA/GBSA) .
  • ADMET prediction : Tools like SwissADME predict solubility (LogP ~2–3) and cytochrome P450 interactions .

Advanced: What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Dynamic disorder analysis : SHELXL refinement flags disordered regions (e.g., rotating methyl groups) that may skew crystallographic data .
  • Variable-temperature NMR : Resolves overlapping signals (e.g., piperazine protons) to validate static vs. dynamic conformations .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond angles to identify steric strain .

Basic: What in vitro assays evaluate its kinase inhibition potential?

  • Kinase profiling : Use radiometric (³²P-ATP) or fluorescence-based assays (Z′-LYTE) against a panel of kinases (IC₅₀ determination) .
  • Cellular assays : Measure antiproliferative effects in cancer lines (e.g., MTT assay) with positive controls (e.g., imatinib) .
  • Selectivity screening : Compare activity against off-target kinases (e.g., PKA, PKC) to assess specificity .

Advanced: How to optimize solubility for in vivo studies?

  • Salt formation : React with HCl or citric acid to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for parenteral administration .

Advanced: What synthetic strategies address regioselectivity in pyrazole-pyrimidine coupling?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc on piperazine) to direct coupling to the pyrimidine C-6 position .
  • Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize by-products .
  • Microwave-assisted synthesis : Enhances yield of desired regioisomer (e.g., 85% vs. 60% conventional) .

Basic: How to analyze degradation products under stressed conditions?

  • Forced degradation studies : Expose to heat (60°C), acid (0.1 M HCl), or UV light, then monitor via HPLC-MS .
  • Stability-indicating methods : Develop gradient HPLC (C18 column, 0.1% TFA/ACN) to separate degradation peaks .

Advanced: How do structural modifications impact bioactivity?

  • Piperazine substituents : Replace methyl with ethyl or phenyl to modulate lipophilicity (ClogP ±1.5) and kinase binding .
  • Pyrazole methylation : Compare 3,5-dimethyl vs. unsubstituted pyrazole for steric effects on target engagement .
  • Pyrazolo-pyrazine vs. pyridinyl : Swap moieties to assess π-π stacking efficiency in binding pockets .

Advanced: What crystallographic challenges arise during refinement?

  • Twinned crystals : Use SHELXD for initial phasing and TWINLAW to model twin domains .
  • Disordered solvent : Mask electron density in SQUEEZE (PLATON) to improve R-factor .
  • High thermal motion : Apply anisotropic displacement parameters (ADPs) to flexible piperazine groups .

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